REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:10]1[O:19][C:13]2([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[O:12][CH2:11]1>CN(C=O)C>[CH2:10]1[O:19][C:13]2([CH2:18][CH2:17][N:16]([C:2]3[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=3[C:4]#[N:5])[CH2:15][CH2:14]2)[O:12][CH2:11]1
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Name
|
|
Quantity
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2.75 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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4.25 g
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Type
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reactant
|
Smiles
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C1COC2(CCNCC2)O1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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the residue dissolved in ether
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with two additional portions of ether
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Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCN(CC2)C2=C(C=CC=C2)C#N)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |